![molecular formula C11H21NO3 B13835090 tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its unique structure, which includes a tert-butyl group and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc (tert-butoxycarbonyl) protection. The reaction conditions often include:
Reagents: Boc anhydride, ethanol, and ammonia solution.
Conditions: The reaction mixture is cooled in an ice bath, and the ammonia solution is added slowly. The mixture is then stirred at 0°C for 1 hour and at room temperature for 18 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
tert-Butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate is used as a building block for synthesizing more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine
In biological and medical research, this compound is used as a protecting group for amines, facilitating the synthesis of peptides and other biologically active molecules. Its stability under various conditions makes it valuable in drug development and biochemical studies .
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a protecting group helps in the efficient synthesis of various products.
作用機序
The mechanism of action of tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate involves its ability to act as a protecting group for amines. By forming a stable carbamate linkage, it prevents unwanted reactions at the amine site during synthetic processes. This stability is due to the electron-withdrawing nature of the carbamate group, which reduces the nucleophilicity of the amine .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate: Another carbamate used in pharmaceutical synthesis.
tert-Butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate: Used in similar applications with slight structural differences.
Uniqueness
tert-Butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability. Its ability to act as a protecting group for amines while being easily removable under mild conditions makes it particularly valuable in synthetic chemistry.
特性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-7(2)9(8(3)13)12-10(14)15-11(4,5)6/h7,9H,1-6H3,(H,12,14)/t9-/m1/s1 |
InChIキー |
RMDGQPFDHSRKFU-SECBINFHSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)C)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)C(C(=O)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


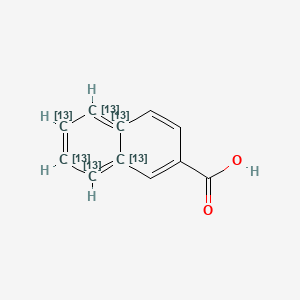


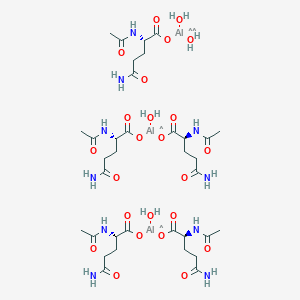
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)

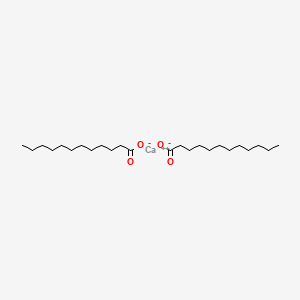

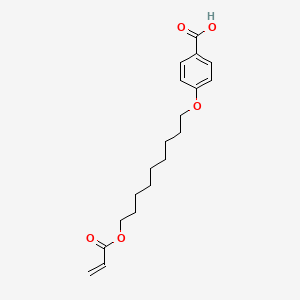
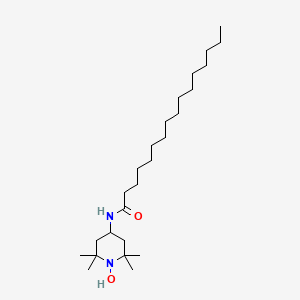
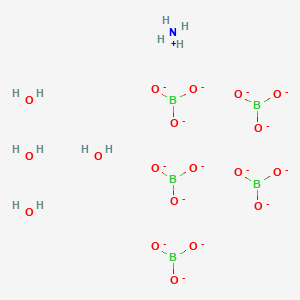
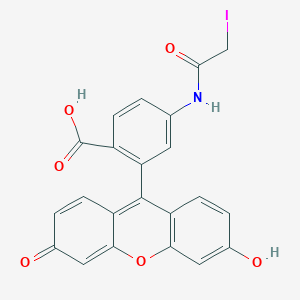
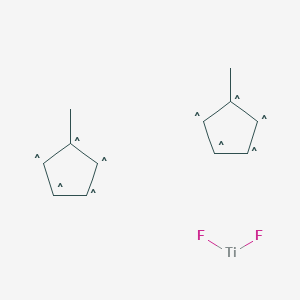
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
